3-Iodo-D-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

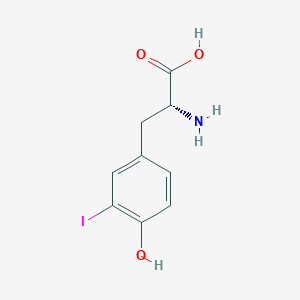

(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTZMGFTRHFAAM-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701339986 | |

| Record name | 3-Iodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701339986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25799-58-0 | |

| Record name | 3-Iodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701339986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Iodo-D-tyrosine: Properties, Synthesis, and Applications

Abstract

3-Iodo-D-tyrosine, a halogenated derivative of the amino acid D-tyrosine, is a molecule of significant interest in biochemical and pharmaceutical research. Its structural similarity to endogenous tyrosine allows it to interact with key biological pathways, serving as a valuable tool for studying thyroid hormone synthesis and metabolism.[1] Furthermore, its unique properties lend themselves to applications in drug development, particularly for thyroid-related disorders, and as a versatile component in protein engineering and radiolabeling studies.[1] This guide provides an in-depth overview of the chemical and physical properties, synthesis, and diverse applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Potential of a Halogenated Amino Acid

The introduction of an iodine atom to the D-tyrosine scaffold profoundly influences its biological activity and utility in research. As a stereoisomer of the more commonly studied 3-Iodo-L-tyrosine, the D-enantiomer offers a unique tool to probe stereospecific interactions within biological systems. While its L-counterpart is a direct precursor in the synthesis of thyroid hormones, this compound serves as a crucial research compound for elucidating the intricacies of thyroid function and dysfunction.[1][2] Its role as a precursor in the biosynthesis of iodinated compounds makes it an invaluable asset in biochemical studies aimed at understanding enzymatic iodination processes.[1] The growing interest in this molecule also stems from its potential in the development of targeted therapies for thyroid-related diseases, where its distinct biological activity offers advantages over non-iodinated analogues.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development.

Structure and Nomenclature

The systematic IUPAC name for this compound is (2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid.[3] Its structure consists of a D-alanine backbone with a p-hydroxyphenyl group attached to the β-carbon, which is further substituted with an iodine atom at the meta-position relative to the side chain.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 25799-58-0 | [1][3][4] |

| Molecular Formula | C₉H₁₀INO₃ | [1][3] |

| Molecular Weight | 307.09 g/mol | [1][2][3] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 198-202 °C | [1] |

| Optical Rotation | [α]D²⁰ = +4 ± 2º (c=5 in 1N HCl) | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis and Purification

While specific, detailed synthesis protocols are often proprietary, the general approach to synthesizing this compound involves the direct iodination of D-tyrosine. A common method for the synthesis of related iodotyrosines involves the use of iodine in the presence of an oxidizing agent. For instance, the synthesis of 3,5-diiodo-L-tyrosine can be achieved by iodinating tyrosine with iodine and sodium iodide in aqueous ethylamine or a mixture of acetic and hydrochloric acids with hydrogen peroxide.[5] A similar principle would apply to the mono-iodination of D-tyrosine to produce this compound.

Conceptual Synthesis Workflow:

Caption: Hypothetical competitive inhibition of an enzyme by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for experiments involving this compound.

In Vitro Tyrosinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-tyrosine or L-DOPA (substrate)

-

This compound (test inhibitor)

-

Kojic acid (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the enzyme, substrate, this compound, and kojic acid in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of this compound or kojic acid.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA).

-

Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals. [6]6. Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Self-Validation:

-

Include a negative control (no inhibitor) to establish the baseline enzyme activity.

-

Use a known inhibitor like kojic acid as a positive control to validate the assay's responsiveness.

-

Run all experiments in triplicate to ensure reproducibility.

Cell-Based Assay for Anti-Melanogenesis

This protocol outlines a method to evaluate the effect of this compound on melanin production in melanoma cells.

Materials:

-

B16F10 melanoma cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

α-Melanocyte-stimulating hormone (α-MSH) or isobutylmethylxanthine (IBMX) to induce melanogenesis

-

This compound

-

Lysis buffer

-

NaOH

Procedure:

-

Seed B16F10 cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound in the presence of α-MSH or IBMX for a specified period (e.g., 72 hours).

-

After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them.

-

Measure the protein content of the cell lysates.

-

To measure melanin content, dissolve the cell pellets in NaOH and measure the absorbance at 405 nm.

-

Normalize the melanin content to the total protein content.

Self-Validation:

-

Include an untreated control (cells with α-MSH or IBMX but no inhibitor) to determine the maximum melanin production.

-

Use a known anti-melanogenic agent as a positive control.

-

Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.

Safety and Handling

While some safety data sheets for the L-isomer do not classify it as hazardous under OSHA 2012 standards, it is crucial to handle all chemicals with care in a laboratory setting. [7]Other sources indicate that 3-Iodo-L-tyrosine can cause skin, eye, and respiratory irritation. [8] General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [8][9]* Handling: Avoid contact with skin and eyes. [10]Avoid generating dust. [9]Use in a well-ventilated area. [8]* Storage: Store in a cool, dry, and well-ventilated place, away from light. [11]Keep the container tightly closed. [7]Recommended storage temperature is often refrigerated (0-8°C). [1]* First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. [8][9]If inhaled, move to fresh air. [8]If ingested, do not induce vomiting and seek medical attention. [9]

References

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding 3-Iodo-L-Tyrosine: A Deep Dive into its Chemical Properties and Applications. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6603889, this compound. [Link]

-

ChemBK. 3-Iodo-Tyrosine. [Link]

-

MetaSci. Safety Data Sheet: 3-Iodo-L-tyrosine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 56777108, Fmoc-3-iodo-D-Tyr-OH. [Link]

-

Wikipedia. 3-Iodotyrosine. [Link]

-

PubMed. [Synthesis of 3-iodotyrosine]. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3,5-Diiodo-l-tyrosine. [Link]

-

Semantic Scholar. New process for synthesis of 3,5-diiodo-L-tyrosine. [Link]

-

NIST. 3,5-Diiodo-L-tyrosine. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Versatility of 3-Iodo-L-Tyrosine: From Neurotransmitter Synthesis to Prolactin Secretion. [Link]

-

Taylor & Francis Online. 3-Iodotyrosine – Knowledge and References. [Link]

-

PubMed. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism. [Link]

-

PubMed. Current state on tryptophan 2,3-dioxygenase inhibitors: a patent review. [Link]

-

European Patent Office. INHIBITORS OF TRYPTOPHAN-2,3-DIOXYGENASE OR INDOLEAMINE-2,3-DIOXYGENASE. [Link]

-

PubMed Central. A comprehensive review on tyrosinase inhibitors. [Link]

-

MDPI. Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases. [Link]

-

Frontiers. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. [Link]

-

PubMed Central. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. [Link]

-

PLOS One. Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils. [Link]

-

DiVA. Mechanisms determining efficacy of tyrosine kinase-targeting anti-cancer drugs. [Link]

-

ResearchGate. Tyrosinase inhibitory activities of synthesized compounds. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H10INO3 | CID 6603889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 5. 3,5-Diiodo-L-tyrosine dihydrate synthesis - chemicalbook [chemicalbook.com]

- 6. Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils | PLOS One [journals.plos.org]

- 7. fishersci.com [fishersci.com]

- 8. sds.metasci.ca [sds.metasci.ca]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chembk.com [chembk.com]

- 11. nbinno.com [nbinno.com]

A Technical Guide to the Research Applications of 3-Iodo-D-tyrosine

Abstract

3-Iodo-D-tyrosine, a halogenated derivative of the amino acid D-tyrosine, is a versatile and potent molecular tool for researchers in neuroscience, endocrinology, and drug development. While structurally similar to its more commonly studied L-isomer, the D-enantiomer provides unique opportunities for investigating biological systems. This technical guide provides an in-depth exploration of the primary research applications of this compound, focusing on its function as a potent inhibitor of aromatic amino acid hydroxylases and its role in modulating thyroid hormone synthesis. We will delve into the mechanistic basis of its action, provide detailed experimental protocols, and offer insights into the causality behind its use in modeling complex diseases and dissecting cellular pathways.

Section 1: Core Properties and Stereochemical Considerations

This compound is a synthetic amino acid analog. The introduction of an iodine atom to the 3-position of the phenol ring dramatically alters its biological activity compared to endogenous tyrosine, transforming it from a simple building block into a powerful modulator of enzymatic pathways.

Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its effective use in experimental settings.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | [1] |

| Molecular Formula | C₉H₁₀INO₃ | [1] |

| Molecular Weight | 307.09 g/mol | [1][2] |

| CAS Number | 25799-58-0 | [1][3] |

| Appearance | White to off-white powder | [4] |

| Solubility | Low in neutral aqueous solutions; 0.15 mg/mL in PBS (pH 7.2) for the L-isomer. | [5][6] |

The Significance of D-Stereoisomerism

In biological systems, the stereochemistry of a molecule is paramount. The vast majority of published research has utilized 3-Iodo-L-tyrosine, the enantiomer that corresponds to the naturally occurring L-amino acids. The D-isomer is not typically incorporated into proteins during ribosomal synthesis, which can be an experimental advantage, potentially reducing non-specific incorporation and focusing its effects on enzymatic inhibition. However, it is crucial for researchers to recognize that enzymatic interactions are highly stereospecific. While the D-isomer is expected to interact with the same targets as the L-isomer, its affinity and inhibitory potency may differ. Some studies on related D-tyrosine analogs have shown negligible effects on in vivo catecholamine synthesis, a critical consideration when designing experiments.[7] Therefore, direct validation of its effects in any new experimental system is a prerequisite for trustworthy data.

Section 2: Primary Mechanism of Action: Inhibition of Aromatic Amino Acid Hydroxylases

The primary utility of this compound in research stems from its role as a competitive inhibitor of the aromatic amino acid hydroxylase enzyme family.[8][9] These enzymes catalyze the rate-limiting steps in the synthesis of critical monoamine neurotransmitters.[10][11]

Potent Inhibition of Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase (TH) is the first and rate-limiting enzyme in the biosynthetic pathway of catecholamines: dopamine, norepinephrine, and epinephrine.[10][11] By competitively binding to the active site of TH in place of its natural substrate, tyrosine, 3-Iodo-tyrosine prevents the formation of L-DOPA, effectively shutting down the downstream production of these crucial neurotransmitters.[5] This "pharmacological knockout" capability is invaluable for studying the roles of catecholamines in health and disease.

The L-isomer of 3-Iodotyrosine is a well-characterized, potent inhibitor of tyrosine hydroxylase with a reported Kᵢ of 0.39 µM.[6] At a concentration of 10 µM, it inhibits 60-70% of enzymatic activity, with 100% inhibition observed at 100 µM.[12] While specific kinetic data for the D-isomer is less prevalent, its structural similarity allows it to serve as a powerful tool, with the caveat that its efficacy must be empirically determined.

Modulation of Tryptophan Hydroxylase (TPH)

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of serotonin.[11] As a member of the same aromatic amino acid hydroxylase family, TPH can also be inhibited by 3-Iodo-tyrosine.[8] This cross-reactivity is an important mechanistic consideration. While TH is generally considered the primary target, experiments designed to probe the dopaminergic system must account for potential concomitant effects on the serotonergic system. In some contexts, this broader inhibition can be leveraged to study the combined roles of these neurotransmitter systems.

Section 3: Applications in Neuroscience Research

The ability to acutely and reversibly decrease catecholamine levels makes this compound an indispensable tool for neuroscientists.[3]

Probing Dopaminergic Function in Learning and Behavior

Dopamine is fundamental to reinforcement learning, motivation, and motor control. By administering 3-Iodo-tyrosine, researchers can transiently reduce dopamine synthesis to investigate its causal role in these processes. For example, studies in Drosophila melanogaster have shown that feeding flies with 3-Iodo-L-tyrosine impairs associative learning, an effect that can be rescued by supplementing their diet with the dopamine precursor L-DOPA.[3][13] This demonstrates a direct causal link between dopamine synthesis and learning.

Causality Insight: The key advantage of a pharmacological inhibitor like this compound over genetic models is temporal control. Researchers can induce a state of dopamine depletion at specific developmental stages or immediately before a behavioral task, allowing for precise dissection of when dopamine signaling is critical.

In Vitro and In Vivo Modeling of Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra. Research has shown that high concentrations of 3-Iodo-L-tyrosine can induce Parkinson-like features in experimental models.[14] In cultured substantia nigra neurons, it induces the formation of α-synuclein aggregates and tyrosine hydroxylase-positive inclusions, which are pathological hallmarks of the disease.[6][14] In animal models, direct intrastriatal injections can cause a loss of TH-expressing neurons and produce motor deficits like akinesia and bradykinesia.[6][14] This application provides a robust model for studying disease mechanisms and screening potential therapeutic compounds.

Experimental Protocol: Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol provides a framework for quantifying the inhibitory potential of this compound on TH activity in a cell-free system. The self-validating nature of this protocol relies on the inclusion of appropriate controls.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.0).

-

Prepare stock solutions of L-tyrosine (substrate) and 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄, cofactor) in the reaction buffer.

-

Prepare a serial dilution of this compound in the reaction buffer. A vehicle control (buffer only) is essential.

-

-

Assay Procedure:

-

In a 96-well plate, add purified recombinant TH enzyme to each well.

-

Add the various concentrations of this compound or vehicle control to the appropriate wells.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the L-tyrosine and BH₄ solution to all wells.

-

Incubate for a fixed time (e.g., 20 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., 0.1 M perchloric acid).

-

-

Detection and Analysis:

-

Quantify the amount of L-DOPA produced. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for its sensitivity and specificity.

-

Calculate the reaction rate for each inhibitor concentration.

-

Plot the reaction rate against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Section 4: Applications in Endocrinology Research

3-Iodo-tyrosine is not just a synthetic inhibitor; it is also a naturally occurring intermediate in the synthesis of thyroid hormones, where it is known as monoiodotyrosine (MIT).[3] This dual identity allows it to be used as a tool to study thyroid physiology.

Investigating Thyroid Hormone Synthesis

Thyroid hormones (T3 and T4) are synthesized in the thyroid gland through a process involving the iodination of tyrosine residues on the thyroglobulin protein.[8] This process generates MIT and diiodotyrosine (DIT). These molecules are then coupled to form the active hormones. By administering exogenous this compound, researchers can study its impact on iodine uptake, organification, and the coupling reactions, providing insights into the regulation of thyroid hormone synthesis and the mechanism of action of antithyroid drugs.[8]

Section 5: Other Advanced Research Applications

The unique chemical properties of this compound extend its utility beyond enzyme inhibition.

-

Radiolabeling: The stable iodine atom can be replaced with a radioactive isotope (e.g., ¹²⁵I or ¹³¹I). This allows this compound to be used as a tracer in imaging studies or to track metabolic pathways in vivo and in vitro.[2][4]

-

Protein Engineering: It can be incorporated into proteins as a non-natural amino acid.[2] The iodine atom serves as a heavy-atom label for X-ray crystallography or as a reactive handle for cross-linking studies to investigate protein-protein interactions.[6]

Section 6: Practical Considerations and Best Practices

-

Stock Solution Preparation: Due to its poor solubility in neutral buffers, it is recommended to first dissolve this compound in a small amount of 1N HCl and then dilute it to the final concentration with the desired buffer.

-

Off-Target Effects: Researchers must remain vigilant about the known off-target effects. The primary concerns are unintended disruption of thyroid hormone synthesis and potential neurotoxicity at high concentrations.[5] Including appropriate controls to monitor these effects is crucial for data interpretation.

-

Choosing the Right Isomer: The choice between the D- and L-isomer should be a deliberate experimental decision. If the goal is to avoid incorporation into newly synthesized proteins, the D-isomer is the logical choice. However, due to the extensive characterization of the L-isomer, it may be preferable when a well-defined inhibitory potency is required. In all cases, the specific isomer used must be clearly reported.

Conclusion

This compound is a multi-faceted research tool whose value lies in its ability to specifically and potently interact with key enzymes in neurotransmitter and hormone synthesis. From creating acute models of dopamine depletion in neuroscience to probing the intricacies of thyroid function in endocrinology, it provides researchers with a reliable method for establishing causal links between molecular pathways and physiological outcomes. By understanding its mechanisms, adhering to rigorous experimental design, and being mindful of its stereochemical properties, scientists and drug development professionals can continue to leverage this compound to unlock new insights into human health and disease.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Iodo-L-tyrosine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3-Iodo-L-Tyrosine: From Neurotransmitter Synthesis to Prolactin Secretion. Retrieved from [Link]

-

Taylor & Francis. (n.d.). 3-Iodotyrosine – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Iodotyrosine. Retrieved from [Link]

- Ness, D. K., Foley, G. L., Villar, D., & Hansen, L. G. (1996). Effects of 3-lodo-L-tyrosine, a Tyrosine Hydroxylase Inhibitor, on Eye Pigmentation and Biogenic Amines in the Planarian, Dugesia dorotocephala. Fundamental and Applied Toxicology, 30(2), 153-161.

- Espejo, E. F., Torres, J. M., Valero-Bover, R., & El-Bachá, R. S. (2018). Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism. Neuroscience, 385, 197-208.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Iodo-L-Tyrosine: A Deep Dive into its Chemical Properties and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of the tyrosine hydroxylase inhibitor 3-iodo-tyrosine on EFS-induced contraction of aortic rings of Chelonoidis carbonaria. Retrieved from [Link]

- Goldstein, M., & Weiss, Z. (1965). Inhibition of tyrosine hydroxylase by 3-iodo-L-tyrosine. Life Sciences, 4(2), 261-264.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Thyroid Hormone Research: The Essential Role of 3,5-Diiodo-L-tyrosine Dihydrate. Retrieved from [Link]

- Thoener, J., König, C., Weiglein, A., Toshima, N., Mancini, N., Amin, F., & Schleyer, M. (2021). Associative learning in larval and adult Drosophila is impaired by the dopamine-synthesis inhibitor 3-Iodo-L-tyrosine. Biology Open, 10(6), bio058198.

-

ChemBK. (n.d.). 3-Iodo-Tyrosine. Retrieved from [Link]

- Nakano, M., Danowski, T. S., & Utsumi, T. (1959). METABOLISM OF MONOIODOTYROSINE, DIIODO- TYROSINE, TRIIODOTHYRONINE AND THYROXINE BY L-AMINO ACID OXIDASE. Endocrinology, 65(2), 243-253.

- Fitzpatrick, P. F. (2019). Tyrosine and tryptophan hydroxylases as therapeutic targets in human disease. Expert Opinion on Therapeutic Targets, 23(12), 1009-1020.

-

PubMed. (n.d.). Tyrosine and tryptophan hydroxylases as therapeutic targets in human disease. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-3-iodo-D-Tyr-OH. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodo-L-Tyrosine. Retrieved from [Link]

- Daubner, S. C., Le, T., & Wang, S. (2011). Mechanisms of tryptophan and tyrosine hydroxylase. Journal of neurochemistry, 116(5), 757-773.

Sources

- 1. This compound | C9H10INO3 | CID 6603889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Tyrosine and tryptophan hydroxylases as therapeutic targets in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. Associative learning in larval and adult Drosophila is impaired by the dopamine-synthesis inhibitor 3-Iodo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-Iodo-D-tyrosine

Abstract

3-Iodo-D-tyrosine, a halogenated derivative of the essential amino acid D-tyrosine, is a pivotal molecule in biochemical research and pharmaceutical development. Its strategic importance lies in its role as a precursor for radiolabeled imaging agents, a specific enzyme inhibitor, and a unique building block in peptide synthesis. This comprehensive guide provides an in-depth exploration of the synthesis, purification, and rigorous characterization of this compound. We delve into the chemical principles underpinning common iodination strategies, offer a detailed, field-tested laboratory protocol, and outline a multi-technique analytical workflow to ensure the final product's identity, purity, and stereochemical integrity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction: The Scientific Rationale for this compound

The introduction of an iodine atom onto the aromatic ring of D-tyrosine fundamentally alters its properties and biological interactions, creating a powerful tool for scientific inquiry. The iodine atom, being large and electron-rich, can serve multiple functions:

-

A Handle for Radiolabeling: The stable iodine-127 isotope can be readily exchanged for radioactive isotopes such as ¹²³I, ¹²⁵I, or ¹³¹I. This makes this compound an essential precursor in the synthesis of radiopharmaceuticals for diagnostic imaging (e.g., SPECT) and targeted radionuclide therapy.[1][2]

-

A Tool for Enzymology: 3-Iodo-tyrosine is a known potent and reversible inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine, norepinephrine, and epinephrine.[3][4][5] This inhibitory action allows researchers to modulate neurotransmitter pathways, providing critical insights into neurological function and disease models, such as Parkinsonism.[3][5]

-

A Unique Amino Acid Analogue: When incorporated into peptides, the bulky, hydrophobic iodine atom can alter peptide conformation, receptor binding affinity, and metabolic stability.[6][7] It also serves as a heavy atom for facilitating X-ray crystallography studies.[8]

Given its utility, the ability to synthesize and meticulously characterize high-purity this compound is a critical capability for any advanced chemical or biological research laboratory.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is achieved via electrophilic aromatic substitution on the phenol ring of D-tyrosine. The hydroxyl group is a strong activating group, directing the incoming electrophile (an iodonium ion or its equivalent) to the ortho positions (C3 and C5). Controlling the reaction stoichiometry and conditions is paramount to favor mono-iodination at the C3 position over di-iodination.

Several methods exist, each with distinct advantages regarding reactivity, selectivity, and mildness.

-

Direct Iodination (I₂): Utilizes molecular iodine in a basic solution. The base deprotonates the phenolic hydroxyl, increasing the ring's nucleophilicity. While straightforward, this method can be sluggish and may require careful pH control to prevent side reactions.[9][10]

-

Chloramine-T or Iodo-Gen® Methods: These reagents act as oxidizing agents, converting a benign iodide salt (like NaI or KI) into a highly reactive electrophilic iodine species in situ. These are common methods for radioiodination due to their efficiency at microscale concentrations.[2]

-

N-Iodosuccinimide (NIS): NIS is a mild and highly effective electrophilic iodinating agent. It offers excellent control and often results in higher yields of the mono-iodinated product with fewer byproducts, representing an optimized modern approach.[6]

The following workflow diagram illustrates the general process for synthesizing and purifying this compound.

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Iodination using Potassium Iodide and Hydrogen Peroxide

This protocol describes a reliable method that generates the electrophilic iodine species in situ, offering good control over the reaction.

Materials:

-

D-Tyrosine

-

Potassium Iodide (KI)

-

30% Hydrogen Peroxide (H₂O₂)

-

Ammonium Hydroxide (NH₄OH) solution

-

Acetic Acid

-

Sodium Thiosulfate

-

Deionized Water

-

Ethanol

Procedure:

-

Dissolution: In a round-bottom flask protected from light, dissolve 1.0 equivalent of D-Tyrosine in a minimal amount of dilute ammonium hydroxide. Stir until a clear solution is obtained. Add 1.1 equivalents of Potassium Iodide (KI) and stir to dissolve.

-

Reaction Initiation: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, add 1.1 equivalents of 30% H₂O₂ dropwise over 30 minutes. The H₂O₂ oxidizes the iodide (I⁻) to the electrophilic species that iodinates the tyrosine ring.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or HPLC to observe the consumption of D-Tyrosine and the formation of the product.

-

Quenching: Once the reaction is complete, quench any unreacted iodine by adding a saturated solution of sodium thiosulfate dropwise until the characteristic yellow/brown color of iodine disappears.

-

Precipitation: Slowly acidify the reaction mixture by adding glacial acetic acid dropwise. The this compound product, being zwitterionic, is least soluble near its isoelectric point and will precipitate out of the solution.

-

Isolation: Collect the white precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water and a small amount of cold ethanol to remove residual salts and impurities.

-

Purification: For higher purity, recrystallize the crude product from a hot aqueous ethanol solution.

-

Drying: Dry the purified white to off-white crystalline solid under vacuum at 40-50 °C to a constant weight.

Characterization: A Self-Validating Analytical System

Rigorous characterization is non-negotiable to confirm the successful synthesis of this compound. The analytical workflow should be designed as a self-validating system, where orthogonal techniques provide complementary evidence of the compound's identity, purity, and stereochemistry.

Caption: Orthogonal workflow for the complete characterization of this compound.

Spectroscopic and Physical Characterization Data

The following table summarizes the key analytical data expected for pure this compound.

| Parameter | Technique | Expected Value |

| Molecular Formula | - | C₉H₁₀INO₃ |

| Molecular Weight | Mass Spectrometry | 307.09 g/mol ; Exact Mass: 306.97054 Da.[11] |

| ¹H NMR (D₂O/NaOD) | NMR Spectroscopy | Aromatic protons will show a distinct pattern different from tyrosine. Expect signals around 6.8-7.5 ppm. The iodination breaks the symmetry of the ring, leading to three distinct aromatic proton signals.[12] |

| ¹³C NMR (D₂O/NaOD) | NMR Spectroscopy | The carbon atom bearing the iodine (C3) will show a characteristic downfield shift. Aromatic signals typically appear in the 115-160 ppm range. |

| Purity | RP-HPLC | ≥98% (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% TFA, UV detection at 280 nm).[13][14] |

| Melting Point | Melting Point App. | 195 - 203 °C.[1] |

| Optical Rotation | Polarimetry | [α]²⁰_D = -4 ± 2° (c=5 in 1N HCl).[1] This value is critical for confirming the correct (D) stereoisomer. |

Causality in Characterization

-

Mass Spectrometry (MS): This is the first line of confirmation. Electrospray Ionization (ESI-MS) will show a clear molecular ion peak [M+H]⁺ at m/z 308.1, confirming the correct mass has been achieved. The presence of iodine's unique isotopic signature is definitive proof of successful iodination.[8]

-

Nuclear Magnetic Resonance (NMR): While MS confirms mass, NMR confirms the exact structure and position of the iodine. In the ¹H NMR spectrum of D-tyrosine, the two protons ortho to the -OH group are equivalent, as are the two meta protons. Upon mono-iodination at the C3 position, this symmetry is broken. This results in three distinct signals in the aromatic region, providing unequivocal evidence for successful and regioselective mono-iodination.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reversed-phase method will easily separate the more hydrophobic this compound from the unreacted, more polar D-tyrosine starting material and any over-iodinated 3,5-diiodo-D-tyrosine byproduct.[14][15]

-

Optical Rotation: This measurement is crucial for verifying that the stereocenter at the alpha-carbon has not been racemized during the synthesis, confirming the product is indeed the D-enantiomer.[1]

Applications and Future Directions

The successful synthesis and characterization of this compound unlock numerous research avenues.

Caption: Core applications stemming from the use of this compound.

-

In Drug Development: It serves as a pharmaceutical intermediate for more complex molecules.[3] Its use in creating targeted radiotherapeutics is a particularly active area of oncology research.

-

In Neuroscience: As a selective tyrosine hydroxylase inhibitor, it is invaluable for studying the dynamics of catecholamine systems and their role in disorders like Parkinson's disease and ADHD.[3][4]

-

In Structural Biology: The incorporation of this compound into proteins via an expanded genetic code is a cutting-edge technique.[5] The heavy iodine atom can be used for phasing in X-ray crystallography, helping to solve complex protein structures.

Conclusion

This compound is more than a simple iodinated amino acid; it is a versatile and enabling chemical tool. Its synthesis, while based on classic electrophilic aromatic substitution, requires careful control to ensure high yield and purity. The validation of its structure and stereochemistry demands a multi-faceted analytical approach, where each technique provides a layer of confirmation. By mastering the synthesis and characterization of this compound, researchers and drug developers gain access to a key building block for advancing medical imaging, neuropharmacology, and protein engineering.

References

- The Versatility of 3-Iodo-L-Tyrosine: From Neurotransmitter Synthesis to Prolactin Secretion. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Iodo-L-tyrosine. (n.d.). Chem-Impex.

- Analytical Methods for the Detection of 3-Iodo-L-tyrosine: Application Notes and Protocols. (n.d.). Benchchem.

- 3,5-Diiodo-L-tyrosine dihydrate synthesis. (n.d.). ChemicalBook.

- 3-IODO-L-TYROSINE(70-78-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound. (n.d.). PubChem.

- 3-Iodotyrosine. (n.d.). Wikipedia.

- High-Performance Liquid Chromatographic Analysis of Iodoamino Acids. (n.d.). AKJournals.

- Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines. (n.d.). PubMed.

- HPLC Method for Analysis of Iodide and Thyroid Hormones. (n.d.). SIELC Technologies.

- 3-Iodo-L-tyrosine, 2TBDMS derivative. (n.d.). NIST WebBook.

- [Synthesis of 3-iodotyrosine]. (1956). PubMed.

- 3 5 Diiodo L tyrosine. (2015). mzCloud.

- The Iodination of Tyrosine and its Derivatives. (1955). ElectronicsAndBooks.

- 3-Iodotyrosine – Knowledge and References. (n.d.). Taylor & Francis.

- 3,5-Diiodo- L -tyrosine crystalline. (n.d.). Sigma-Aldrich.

- A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. (1977). PubMed.

- Process of producing 3, 5-diiodothyronines. (n.d.). Google Patents.

- Fmoc-3-iodo-D-Tyr-OH. (n.d.). PubChem.

- 3-Iodotyrosine. (n.d.). Cayman Chemical.

- Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. (n.d.). PubMed Central.

- Monoiodo-D-tyrosine, an artificial amino acid radiopharmaceutical. (1990). PubMed.

- Studies on the Mechanism of the Iodination of Tyrosine by Lactoperoxidase. (n.d.). ResearchGate.

- Iodinated Tyrosine Definition. (n.d.). Fiveable.

- An optimized strategy for the mild and efficient solution phase iodination of tyrosine residues. (2015). Tetrahedron Letters.

- This compound. (n.d.). Santa Cruz Biotechnology.

- 3-Iodo-L-tyrosine (¹³C₆, 99%). (n.d.). Cambridge Isotope Laboratories.

- Technical Support Center: Managing Off-Target Effects of 3-Iodo-L-tyrosine. (n.d.). Benchchem.

- BMRB entry bmse000051 - L-Tyrosine. (n.d.). BMRB.

- Fmoc-3-iodo-D-tyrosine. (n.d.). Chem-Impex.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. daneshyari.com [daneshyari.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,5-Diiodo-L-tyrosine dihydrate synthesis - chemicalbook [chemicalbook.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. This compound | C9H10INO3 | CID 6603889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-IODO-L-TYROSINE(70-78-0) 1H NMR spectrum [chemicalbook.com]

- 13. akjournals.com [akjournals.com]

- 14. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC Method for Analysis of Iodide and Thyroid Hormones | SIELC Technologies [sielc.com]

The Foundational Role of 3-Iodo-tyrosine in the Biosynthesis of Thyroid Hormones

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biochemical significance and mechanistic role of 3-iodo-tyrosine as a critical intermediate in the synthesis of thyroid hormones. We will explore the enzymatic processes governing its formation, its function as a direct precursor to triiodothyronine (T3), and the experimental methodologies employed to investigate these pathways. While the naturally occurring isomer is 3-Iodo-L-tyrosine (Monoiodotyrosine, MIT), this guide will also address the utility of 3-Iodo-D-tyrosine as a tool in scientific research.

The Architectural Framework of Thyroid Hormone Synthesis

The synthesis of thyroid hormones, thyroxine (T4) and the more biologically active triiodothyronine (T3), is a sophisticated process orchestrated within the functional units of the thyroid gland, the follicles. This process is wholly dependent on a sufficient supply of dietary iodine and the coordinated action of several key proteins within the thyroid follicular cells (thyrocytes).

The central steps are:

-

Iodide Trapping and Transport : Iodide (I⁻) is actively transported from the bloodstream into the thyrocyte cytoplasm by the sodium-iodide symporter (NIS) located on the basolateral membrane.[1][2] It is then transported across the apical membrane into the follicular lumen (colloid) by the transporter Pendrin.[1][3]

-

Thyroglobulin Synthesis : Thyroglobulin (Tg), a large glycoprotein homodimer, is synthesized in the thyrocyte and secreted into the colloid.[4][5] Its numerous tyrosine residues (approximately 132) serve as the substrate for iodination and subsequent hormone formation.[6][7]

-

Oxidation, Iodination, and Coupling : At the apical membrane-colloid interface, the enzyme Thyroid Peroxidase (TPO) utilizes hydrogen peroxide (H₂O₂) to oxidize iodide to a reactive iodine species.[1][8][9] TPO then covalently attaches this iodine to the tyrosine residues of thyroglobulin, a process known as organification.[3][8] This reaction forms 3-monoiodotyrosine (MIT) and 3,5-diiodotyrosine (DIT).

-

Hormone Formation : TPO further catalyzes the intramolecular coupling of these iodinated tyrosine residues within the thyroglobulin molecule.[10] The coupling of one MIT and one DIT molecule forms T3, while the coupling of two DIT molecules yields T4.[11]

-

Storage and Secretion : The newly synthesized hormones, still part of the thyroglobulin backbone, are stored in the colloid.[1][10] Upon stimulation by Thyroid-Stimulating Hormone (TSH), the iodinated thyroglobulin is endocytosed back into the thyrocyte, where it fuses with lysosomes. Proteolytic enzymes digest the thyroglobulin, releasing T3 and T4 into the bloodstream.[5]

-

Iodine Recycling : Uncoupled MIT and DIT residues are deiodinated by the enzyme iodotyrosine deiodinase, conserving and recycling the salvaged iodide for reuse within the gland.[12]

3-Iodo-L-Tyrosine (MIT): The Essential Precursor

The formation of 3-Iodo-L-tyrosine is the inaugural and rate-limiting step in the organification of iodine. TPO, a heme-containing peroxidase, is the central catalyst for this reaction.[7][8]

The Mechanism of Iodination

The process begins with TPO oxidizing iodide ions (I⁻) in the presence of hydrogen peroxide, generating a higher-oxidation state iodine species (often depicted as atomic iodine, I, or the iodinium ion, I⁺).[8][9] This reactive iodine species then participates in an electrophilic aromatic substitution reaction with the phenol ring of specific tyrosine residues on thyroglobulin.[9] The iodination occurs at the ortho position relative to the hydroxyl group, yielding 3-monoiodotyrosine. Further iodination of MIT at the second ortho position results in the formation of 3,5-diiodotyrosine (DIT).[1]

The Coupling Reaction: From MIT to T3

3-Iodo-L-tyrosine is an indispensable building block for T3, the most potent thyroid hormone. The TPO-catalyzed coupling reaction is believed to proceed via a free radical mechanism.[6]

-

TPO oxidizes the iodotyrosyl residues (both MIT and DIT) within the thyroglobulin molecule, generating iodotyrosyl radicals.[6]

-

To form T3, the radical of one DIT molecule (the "donor" tyrosine) couples with one MIT molecule (the "acceptor" tyrosine).[4][11]

-

This reaction forms an ether bond, linking the iodinated phenol ring of the donor DIT to the acceptor MIT. The alanine side chain of the donor DIT is cleaved and remains in the thyroglobulin backbone as a dehydroalanine residue.[6]

The precise positioning of MIT and DIT residues within the three-dimensional structure of thyroglobulin is critical for efficient coupling.[6]

Caption: The thyroid hormone synthesis pathway.

The Role of this compound in Research

While 3-Iodo-L-tyrosine is the endogenous substrate, the D-isomer, this compound, serves as a valuable compound in research and drug development.[13] Its structural similarity to the natural amino acid allows it to be incorporated into biological systems, making it a useful tool for:

-

Biochemical Studies : It can be used as a substrate or inhibitor in enzyme assays to investigate iodination processes and probe the active sites of enzymes like TPO.[13]

-

Drug Development : The compound is explored in the development of novel pharmaceuticals targeting thyroid-related diseases.[13]

-

Radiolabeling : this compound can be used in radiolabeling studies for in vivo imaging applications.[13]

Methodologies for Studying 3-Iodo-tyrosine and Thyroid Hormone Synthesis

A robust understanding of this pathway requires validated experimental systems. Below are key protocols and models used in the field.

Experimental Protocol: In Vitro TPO-Catalyzed Coupling Reaction

This protocol is adapted from methodologies described in the literature for measuring the coupling activity of TPO in vitro.[14][15] The principle is to incubate pre-iodinated thyroglobulin with purified TPO and an H₂O₂ source, then measure the newly formed hormones.

Self-Validating System Rationale: This protocol includes negative controls (absence of TPO or H₂O₂) to ensure that hormone formation is dependent on enzymatic activity. The use of a known standard curve for hormone quantification ensures accuracy.

Step-by-Step Methodology:

-

Preparation of Iodinated Thyroglobulin (Tg-I): a. Obtain thyroglobulin with a low initial hormone content. b. Iodinate the Tg in vitro using potassium iodide (KI) and an oxidizing agent like Chloramine-T. c. Remove unbound iodide and reagents by extensive dialysis against a suitable buffer (e.g., 0.05 M sodium phosphate, pH 7.0). d. Determine the final iodine content of the prepared Tg-I.

-

Coupling Reaction Assay: a. Prepare reaction tubes in triplicate. The standard reaction mixture (e.g., 300 µL total volume) should contain:

- 0.15 mg of newly prepared Tg-I.

- 8-10 ng of purified human TPO.

- An H₂O₂-generating system (e.g., 400 ng glucose and 0.8 ng glucose oxidase).

- Optional: A coupling stimulator like free Diiodotyrosine (DIT) at ~1 µM.

- 0.05 M sodium phosphate buffer, pH 7.0. b. Prepare control tubes: (1) without TPO, (2) without the H₂O₂-generating system. c. Incubate all tubes at 37°C for a set time (e.g., 20-30 minutes, based on time-course experiments).[15] d. Stop the reaction (e.g., by adding a TPO inhibitor like propylthiouracil or by heat inactivation).

-

Hormone Quantification: a. Digest the thyroglobulin in all tubes using a non-specific protease like Pronase to release all amino acids and iodothyronines. b. Acidify the digest slightly. c. Quantify the amount of newly formed T3 and T4 using a validated method such as Radioimmunoassay (RIA) or LC-MS/MS. d. Express coupling activity as ng of T3 (or T4) formed per mg of thyroglobulin.

Caption: Experimental workflow for the in vitro TPO coupling assay.

Analytical Techniques for Iodotyrosine Detection

Accurate quantification of 3-Iodo-tyrosine and related compounds is essential for both research and clinical diagnostics.[16][17]

| Analytical Method | Principle | Application & Rationale |

| HPLC-UV | Separates compounds based on their interaction with a stationary phase (e.g., C18 column), followed by detection using UV absorbance.[17] | A robust and widely available method for separating and quantifying iodoamino acids in pharmaceutical and biological samples. UV detection is effective due to the aromatic nature of the compounds. |

| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. | The gold standard for quantitative analysis. Provides structural confirmation and can detect analytes at very low concentrations, crucial for complex biological matrices like serum or tissue digests.[16] |

| GC-MS | Involves derivatization of the analytes to make them volatile, followed by separation via gas chromatography and detection by mass spectrometry. | A powerful technique, though the requirement for derivatization adds complexity to sample preparation.[16] |

Advanced Cellular Models

Studying thyroid hormone synthesis in a physiologically relevant context requires sophisticated cell culture models.

-

2D Monolayer Cultures : While useful for studying specific cellular processes like proliferation, traditional 2D cultures on plastic surfaces often lead to thyrocyte de-differentiation, loss of polarity, and an inability to form functional follicles, thus failing to support hormone synthesis.[18][19]

-

3D Culture Systems : Embedding primary thyrocytes in an extracellular matrix like collagen gel or Matrigel enables them to self-organize into three-dimensional, polarized follicle-like structures.[18][19][20][21] These 3D models more closely mimic the in vivo architecture, restore the expression of key genes (like TPO and Tg), and have been shown to be sufficient to restore nascent thyroid hormone synthesis, making them superior models for studying both normal physiology and the effects of endocrine-disrupting chemicals.[19]

Conclusion

3-Iodo-L-tyrosine is not merely an intermediate; it is a cornerstone of thyroid hormone biosynthesis. Its TPO-catalyzed formation on the thyroglobulin scaffold and its subsequent coupling to form T3 represent fundamental events in endocrine physiology. A thorough understanding of these mechanisms, supported by robust in vitro experimental models and precise analytical techniques, is paramount for researchers in endocrinology and professionals engaged in the development of therapeutics for thyroid disorders. The availability of its D-isomer further provides the scientific community with a crucial tool for dissecting these intricate biochemical pathways.

References

-

Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC . (2021). National Center for Biotechnology Information. [Link]

-

Deiodinases and their intricate role in thyroid hormone homeostasis - Semantic Scholar . Semantic Scholar. [Link]

-

Role of hepatic deiodinases in thyroid hormone homeostasis and liver metabolism, inflammation, and fibrosis - PMC . National Center for Biotechnology Information. [Link]

-

Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action . (2012). Karger Publishers. [Link]

-

Deiodinases and the Metabolic Code for Thyroid Hormone Action - PubMed . (2021). National Center for Biotechnology Information. [Link]

-

Coupling of Iodotyrosine Catalyzed by Human Thyroid Peroxidase in Vitro . The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Coupling of iodotyrosine catalyzed by human thyroid peroxidase in vitro - PubMed . National Center for Biotechnology Information. [Link]

-

Kinetics of thyroglobulin iodination and of hormone synthesis catalysed by thyroid peroxidase. Role of iodide in the coupling reaction - PubMed . (1976). National Center for Biotechnology Information. [Link]

-

Culture Models for Studying Thyroid Biology and Disorders - PMC . National Center for Biotechnology Information. [Link]

-

3-Iodotyrosine – Knowledge and References . Taylor & Francis. [Link]

-

Development of an In Vitro Human Thyroid Microtissue Model for Chemical Screening . (2018). National Center for Biotechnology Information. [Link]

-

Event: 425: Decrease of Thyroidal iodide - AOP-Wiki . AOP-Wiki. [Link]

-

Possible coupling reaction sequence. Oxidation of iodotyrosines may... | Download Scientific Diagram . ResearchGate. [Link]

-

The Versatility of 3-Iodo-L-Tyrosine: From Neurotransmitter Synthesis to Prolactin Secretion . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Enzymic pathway for thyroxine synthesis through p-hydroxy-3,5-diiodophenylpyruvic acid . European Journal of Biochemistry. [Link]

-

(PDF) Culture Models for Studying Thyroid Biology and Disorders . ResearchGate. [Link]

-

Towards the development of an in vitro 3D human thyroid model . Endocrine Abstracts. [Link]

-

Thyroid hormone turnover | Enzymes . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Relationship: Thyroid Gland and Iodotyrosine . Caring Sunshine. [Link]

-

Towards translating in vitro measures of thyroid hormone system disruption to in vivo responses in the pregnant rat via a biologically based dose response (BBDR) model . National Center for Biotechnology Information. [Link]

-

What is required for thyroid hormone synthesis, such as thyroxine (T4) and triiodothyronine (T3) production? . Dr.Oracle. [Link]

-

Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed . National Center for Biotechnology Information. [Link]

-

Thyroid hormone synthesis . CUSABIO. [Link]

-

Thyroid hormones - Wikipedia . Wikipedia. [Link]

-

Thyroid Hormone Synthesis | T3 - T4 - YouTube . YouTube. [Link]

-

Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed . (1975). National Center for Biotechnology Information. [Link]

-

Synthesis Of Thyroid Hormone . MedicoApps. [Link]

-

Thyroid peroxidase - Wikipedia . Wikipedia. [Link]

-

Thyroid Peroxidase and Thyroid Treatments - YouTube . YouTube. [Link]

-

Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS - PubMed Central . National Center for Biotechnology Information. [Link]

-

Transcript for: Thyroid Hormone Synthesis Overview . Coconote. [Link]

-

Chapter 2 Thyroid Hormone Synthesis And Secretion . (2015). Endotext - NCBI Bookshelf. [Link]

-

3-Iodotyrosine - Wikipedia . Wikipedia. [Link]

-

An optimized strategy for the mild and efficient solution phase iodination of tyrosine residues in bioactive peptides . (2015). ScienceDirect. [Link]

-

Mechanism of simultaneous iodination and coupling catalyzed by thyroid peroxidase - PubMed . National Center for Biotechnology Information. [Link]

-

Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources . (2019). MDPI. [Link]

-

This compound | C9H10INO3 | CID 6603889 - PubChem . National Center for Biotechnology Information. [Link]

-

Understanding 3-Iodo-L-Tyrosine: A Deep Dive into its Chemical Properties and Applications . Autech Industry Co.,Limited. [Link]

Sources

- 1. cusabio.com [cusabio.com]

- 2. youtube.com [youtube.com]

- 3. coconote.app [coconote.app]

- 4. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 5. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thyroid hormone turnover | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. medicoapps.org [medicoapps.org]

- 11. droracle.ai [droracle.ai]

- 12. caringsunshine.com [caringsunshine.com]

- 13. chemimpex.com [chemimpex.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Coupling of iodotyrosine catalyzed by human thyroid peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Culture Models for Studying Thyroid Biology and Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of an In Vitro Human Thyroid Microtissue Model for Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. endocrine-abstracts.org [endocrine-abstracts.org]

Biological activity of 3-Iodo-D-tyrosine

An In-Depth Technical Guide to the Biological Activity of 3-Iodo-D-tyrosine

Introduction

This compound is a halogenated derivative of the non-proteinogenic D-isomer of the amino acid tyrosine.[1][2] Unlike its L-isomer counterpart, which is a known intermediate in the biosynthesis of thyroid hormones, this compound is primarily utilized as a specialized tool in biochemical and pharmaceutical research.[3][4][5] Its structural similarity to L-tyrosine allows it to interact with specific biological targets, while its D-configuration and iodine substitution confer unique properties, such as resistance to enzymatic degradation and utility as a probe for metabolic pathways.[2][6]

This guide provides an in-depth exploration of the biological activities of this compound, focusing on its core mechanisms of action, applications in research, and detailed protocols for its experimental use. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Section 1: Core Mechanism of Action - Tyrosine Hydroxylase Inhibition

The most significant and well-characterized biological activity of iodotyrosine derivatives is the inhibition of Tyrosine Hydroxylase (TH).[7][8] TH (EC 1.14.16.2) is the rate-limiting enzyme in the biosynthesis of catecholamines, a critical class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[9]

3-Iodo-tyrosine acts as a potent, reversible, and competitive inhibitor of TH.[3][9] Its structure mimics the endogenous substrate, L-tyrosine, allowing it to bind to the enzyme's active site. However, the presence of the bulky iodine atom at the 3-position of the phenyl ring interferes with the catalytic hydroxylation step, effectively blocking the conversion of tyrosine to L-DOPA. This inhibition provides a powerful method for experimentally modulating catecholamine levels in various research models. While much of the kinetic data has been established using the L-isomer, the D-isomer is expected to interact similarly with the enzyme's active site.[10]

Caption: Inhibition of the catecholamine synthesis pathway by this compound.

| Parameter | Value | Enzyme | Notes |

| Ki (Inhibitor Constant) | 0.39 µM | Tyrosine Hydroxylase | Data reported for the L-isomer, 3-Iodo-L-tyrosine.[10] |

Section 2: Applications in Neurobiological Research

By virtue of its ability to inhibit TH, this compound serves as an invaluable tool for investigating the roles of catecholamines in the central nervous system.

Dopamine Depletion Models: Researchers have used 3-iodotyrosine to create models of dopamine depletion, allowing for the study of its effects on behavior and neuronal function. For example, feeding Drosophila melanogaster with 3-iodotyrosine resulted in altered dopamine levels, which was used to investigate the neurotransmitter's role in social spacing.[3]

Probing Parkinson's Disease Pathophysiology: At high concentrations, 3-Iodo-L-tyrosine has been shown to induce Parkinson-like features in various experimental models.[11] This is a critical consideration for experimental design, as it highlights a potential off-target or toxic effect at supra-physiological doses. Studies have shown that exposure to high levels of 3-Iodo-L-tyrosine can lead to the aggregation of α-synuclein and the loss of TH-positive cells, which are key pathological hallmarks of Parkinson's disease.[10][11] This effect is thought to be mediated by its potent inhibition of dopamine biosynthesis, leading to cellular stress.[9][11]

Caption: Workflow for studying this compound-induced Parkinson-like features.

Section 3: Role in Metabolic and Endocrine System Studies

While the L-isomer of 3-iodotyrosine is a direct precursor in thyroid hormone synthesis, the administration of any exogenous iodotyrosine can interfere with normal thyroid function by disrupting the iodination of thyroglobulin.[9][12][13] However, the unique properties of the D-isomer make it a valuable probe for metabolic transport systems.

Metabolic Tracer for Amino Acid Transport: As a D-amino acid, this compound is not readily incorporated into proteins and is resistant to many metabolic enzymes, enhancing its stability in biological systems.[2] This makes its radioiodinated form an excellent tracer for studying membrane amino acid transport. In vivo studies have demonstrated that [¹²³I]this compound shows high accumulation in the pancreas, where it acts as an artificial amino acid to selectively measure membrane transport activity, independent of subsequent protein synthesis.[5]

Section 4: Utility in Drug Development and Biotechnology

The distinct chemical features of this compound make it a versatile building block in peptide synthesis and for creating diagnostic tools.

-

Peptide Synthesis: Incorporating D-amino acids like this compound into peptide chains can significantly increase their stability and resistance to enzymatic breakdown by proteases.[2] The Fmoc-protected version, Fmoc-3-iodo-D-tyrosine, is a key reagent for this purpose in solid-phase peptide synthesis.[14]

-

Radiolabeling and Bioconjugation: The iodine atom provides a convenient site for radiolabeling, particularly with iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), for use in medical imaging and in vitro assays.[2][6][12] Its structure also facilitates bioconjugation, enabling its attachment to other biomolecules to create targeted drug delivery systems or diagnostic probes.[2]

Section 5: Key Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 5.1: In Vitro Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory potential of this compound on TH activity by measuring the consumption of the cofactor 6,7-dimethyl-5,6,7,8-tetrahydropterine (DMPH₄).

Principle: TH oxidizes L-tyrosine to L-DOPA while simultaneously oxidizing DMPH₄ to its quinonoid form (q-DMPH₂). The regeneration of DMPH₄ is coupled to the oxidation of NADH by dihydropteridine reductase (DHPR), which is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified Tyrosine Hydroxylase (e.g., from rat PC12 cells or recombinant)

-

Dihydropteridine reductase (DHPR)

-

L-Tyrosine

-

This compound

-

NADH

-

DMPH₄

-

Catalase

-

Assay Buffer: 50 mM HEPES, pH 7.0

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, Catalase (to remove H₂O₂), DHPR, and NADH.

-

Prepare Inhibitor and Substrate: Prepare serial dilutions of this compound in Assay Buffer. Prepare a stock solution of L-tyrosine.

-

Assay Setup: In a 96-well UV-transparent plate, add the following to each well:

-

Reagent Mix

-

Varying concentrations of this compound (test wells) or buffer (control wells).

-

A fixed concentration of L-tyrosine.

-

-

Initiate Reaction: Add TH enzyme to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve for each concentration of the inhibitor.

-

Plot the % inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

To determine the Ki, repeat the assay with multiple fixed concentrations of L-tyrosine and analyze the data using a Dixon plot or non-linear regression (e.g., Michaelis-Menten with competitive inhibition model).

-

Caption: Experimental workflow for the in vitro TH inhibition assay.

Protocol 5.2: Cellular Assay for Dopamine Depletion in SH-SY5Y Cells

This protocol details a method to assess the effect of this compound on intracellular dopamine levels in a human neuroblastoma cell line.

Principle: SH-SY5Y cells can synthesize dopamine. Treatment with a TH inhibitor like this compound is expected to reduce dopamine production. Intracellular dopamine is then extracted and quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12 with FBS)

-

This compound

-

Vehicle (e.g., 0.1 M HCl, neutralized in media)

-

MTT reagent for viability assay

-

Lysis/Extraction Buffer: 0.1 M Perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).

-

HPLC-ECD system

Procedure:

-

Cell Culture: Plate SH-SY5Y cells in 12-well plates and allow them to adhere and grow to ~80% confluency.

-

Stock Solution Preparation: Dissolve this compound in a dilute acidic solution (e.g., 0.1 M HCl) to create a concentrated stock.[9] Always sterile-filter the final working solution.

-

Treatment:

-

Prepare working concentrations of this compound by diluting the stock solution in a complete cell culture medium. Crucially, ensure the final pH of the medium is neutralized to avoid pH shock to the cells. [9]

-

Remove old media from cells and replace it with media containing various concentrations of this compound or a vehicle control.

-

Incubate for a defined period (e.g., 24 hours).

-

-

Cell Viability Assay (Parallel Plate): In a separate 96-well plate cultured in parallel, perform an MTT assay to ensure that the observed effects are not due to cytotoxicity.

-

Dopamine Extraction:

-

After incubation, place the 12-well plate on ice and wash the cells twice with ice-cold PBS.

-

Add ice-cold Lysis/Extraction Buffer to each well.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

-

Quantification:

-

Collect the supernatant.

-

Inject a defined volume of the supernatant into the HPLC-ECD system.

-

Quantify dopamine levels by comparing the peak area to a standard curve and normalizing to the internal standard.

-

-

Data Analysis: Normalize dopamine content to the total protein concentration in each sample. Compare the dopamine levels in treated cells to the vehicle control.

Conclusion

This compound is a multifaceted molecule with significant biological activities. Its primary role as a potent competitive inhibitor of tyrosine hydroxylase makes it an indispensable tool for neurobiological research, particularly for studying the functional consequences of catecholamine depletion.[3][10] Furthermore, its unique characteristics as a D-amino acid derivative provide distinct advantages for its use as a metabolic probe and as a stabilizing component in synthetic peptides.[2][5] Understanding its mechanisms of action, potential for off-target effects at high concentrations, and proper experimental application is crucial for leveraging its full potential in scientific discovery and drug development.

References

A numbered list of all sources cited with full details and clickable URLs will be generated here.

Sources

- 1. This compound | C9H10INO3 | CID 6603889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 25799-58-0 | Benchchem [benchchem.com]

- 3. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 4. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Monoiodo-D-tyrosine, an artificial amino acid radiopharmaceutical for selective measurement of membrane amino acid transport in the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Cellular Mechanism of Action of 3-Iodo-D-tyrosine

Abstract

3-Iodo-D-tyrosine, a halogenated derivative of the amino acid D-tyrosine, is a molecule of significant interest to researchers in cellular biology, neurochemistry, and drug development. Its structural similarity to L-tyrosine, a critical precursor for neurotransmitters and melanin, positions it as a potent modulator of key enzymatic pathways. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound at the cellular level. We will delve into its role as an enzymatic inhibitor, its potential for inducing cellular stress and neurotoxicity, and provide detailed protocols for investigating its effects in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique biochemical properties of this compound.

Introduction: The Significance of D-Amino Acids and Their Analogs

While L-amino acids are the canonical building blocks of proteins, the presence and functional significance of D-amino acids in biological systems are increasingly recognized.[1][2] These enantiomers can act as signaling molecules and modulators of enzymatic activity. This compound (Figure 1) is a synthetic D-amino acid analog that has garnered attention for its ability to interfere with critical metabolic pathways that utilize L-tyrosine as a substrate. Its primary mechanisms of action revolve around the competitive inhibition of key enzymes, namely tyrosinase and tyrosine hydroxylase.

Figure 1: Chemical Structure of this compound

(Image of the chemical structure of this compound would be placed here)

This guide will explore these mechanisms in detail, providing the theoretical framework and practical methodologies for their investigation.

Inhibition of Melanin Synthesis: Targeting Tyrosinase

Melanin, the primary pigment in human skin, hair, and eyes, is produced through a process called melanogenesis. The rate-limiting enzyme in this pathway is tyrosinase.[3] This copper-containing enzyme catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor for melanin synthesis.

Mechanism of Inhibition

This compound acts as a competitive inhibitor of tyrosinase.[3] Its structural resemblance to the natural substrate, L-tyrosine, allows it to bind to the active site of the enzyme. However, due to the presence of the iodine atom and its D-configuration, it is not efficiently processed by the enzyme, thereby blocking the binding of L-tyrosine and inhibiting melanin production. The competitive nature of this inhibition has been demonstrated in studies with the related compound, D-tyrosine.[3]

Caption: Competitive inhibition of tyrosinase by this compound.

Quantitative Analysis of Tyrosinase Inhibition

| Compound | Target | Inhibition Metric | Value | Reference |

| Kojic Acid (reference) | Mushroom Tyrosinase | IC50 | ~18.27 µM | [4] |

| 3-Iodo-L-tyrosine | Tyrosinase | - | Potent Inhibitor | [5] |

| D-Tyrosine | Tyrosinase | - | Competitive Inhibitor | [3] |

Table 1: Inhibitory constants for selected tyrosinase inhibitors. Data for this compound is not extensively published and requires experimental determination.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-Tyrosine

-

This compound

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000-2000 U/mL.

-

Prepare a stock solution of L-tyrosine (e.g., 2 mM) in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer or DMSO, ensuring final solvent concentration in the assay is minimal). Create a dilution series of this compound.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add 20 µL of varying concentrations of this compound solution.

-

Control well (No inhibitor): Add 20 µL of the solvent used for the inhibitor.

-

Blank well (No enzyme): Add 40 µL of phosphate buffer.

-

-

Enzyme Addition:

-

Add 20 µL of the tyrosinase solution to the test and control wells.

-

Mix gently and pre-incubate for 10 minutes at room temperature.

-

-

Substrate Addition & Measurement:

-

Initiate the reaction by adding 160 µL of the L-tyrosine solution to all wells.

-

Immediately measure the absorbance at 475-492 nm using a microplate reader in kinetic mode for 10-20 minutes, taking readings every minute.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-